Azane;1,3-benzothiazole-2-sulfonic acid

Catalog No.
S8323028
CAS No.
M.F
C7H8N2O3S2
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azane;1,3-benzothiazole-2-sulfonic acid

Product Name

Azane;1,3-benzothiazole-2-sulfonic acid

IUPAC Name

azane;1,3-benzothiazole-2-sulfonic acid

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C7H5NO3S2.H3N/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);1H3

InChI Key

MRZBWSOONGVLQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.N

Azane;1,3-benzothiazole-2-sulfonic acid, commonly referred to as 1,3-benzothiazole-2-sulfonic acid, is an organic compound with the molecular formula C7H5NO3S2C_7H_5NO_3S_2 and a molecular weight of approximately 215.25 g/mol. This compound features a benzothiazole ring fused with a sulfonic acid group, which contributes to its chemical properties and biological activities. The compound is characterized by its polar nature and low bioaccumulation potential, making it relevant in various environmental contexts, particularly in water systems where it has been detected at concentrations ranging from 0.1 to 2.5 µg/L in rivers .

Due to the presence of functional groups:

  • Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, which are crucial for synthesizing derivatives.
  • Acid-Base Reactions: As a sulfonic acid, it can donate protons in aqueous solutions, affecting pH levels and participating in acid-base equilibria.
  • Condensation Reactions: It can react with amines or alcohols to form sulfonamides or esters, respectively.

These reactions are significant for its applications in organic synthesis and material science.

Several methods have been developed for synthesizing 1,3-benzothiazole-2-sulfonic acid:

  • Sulfonation of Benzothiazole: This involves the direct sulfonation of benzothiazole using sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • Oxidative Methods: Oxidation of specific precursors that contain sulfur can yield the desired sulfonic acid functional group.
  • Hydrolysis Reactions: Certain sulfamides can be hydrolyzed to produce 1,3-benzothiazole-2-sulfonic acid.

These methods allow for the production of high-purity compounds suitable for industrial applications.

1,3-Benzothiazole-2-sulfonic acid finds applications across various fields:

  • Rubber Industry: Primarily used as a vulcanization accelerator in tire manufacturing.
  • Analytical Chemistry: Serves as a reference standard in environmental analysis due to its detectable presence in water bodies .
  • Pharmaceuticals: Potential use in developing antimicrobial agents and other therapeutic compounds.

Research on interaction studies involving 1,3-benzothiazole-2-sulfonic acid has focused on its behavior in biological systems and environmental contexts:

  • Ecotoxicological Assessments: Investigations into its effects on aquatic organisms are essential to understand its environmental impact and regulatory implications.
  • Chemical Interactions: Studies examining how this compound interacts with other chemicals in rubber formulations or during environmental degradation processes are crucial for assessing its stability and safety.

Several compounds share structural similarities with 1,3-benzothiazole-2-sulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzothiazoleC7H5NSC_7H_5NSBase structure without sulfonic acid group
2-AminobenzothiazoleC7H6N2SC_7H_6N_2SContains an amino group; potential for enhanced biological activity
4-MethylbenzothiazoleC8H9NSC_8H_9NSMethyl substitution affects solubility and reactivity
Benzothiazole-2-sulfonamideC7H6N2O3SC_7H_6N_2O_3SContains a sulfonamide group; used in pharmaceuticals

Uniqueness

1,3-Benzothiazole-2-sulfonic acid is unique due to its specific combination of the benzothiazole ring structure with a sulfonic acid group, which imparts distinct chemical properties and biological activities not found in simpler benzothiazoles or their derivatives. Its role as a vulcanization accelerator further distinguishes it within the class of benzothiazoles.

Multi-Step Synthesis Pathways Using N-Ethylaniline Precursors

N-Ethylaniline serves as the foundational precursor for constructing the benzothiazole core through sequential thiocyanation and cyclization. In the ABTS synthesis route (CN103073522B), N-ethylaniline reacts with ammonium thiocyanate under acidic conditions to form N-ethyl-N-phenylthiourea intermediates. Bromine-mediated cyclization at 0–10°C yields N-ethyl-2-iminobenzothiazole hydrobromide, with yields exceeding 90% when using a 1:1.2 molar ratio of thiocyanate to aniline. This intermediate undergoes nucleophilic aromatic substitution, where the thiourea sulfur attacks the electrophilic carbon adjacent to the Br-activated aromatic ring, forming the bicyclic system.

Critical parameters include:

VariableOptimal RangeYield Impact
Thiocyanate SourceNH4SCN/KSCN±5% efficiency
Reaction Temp0–5°C>90% regioselectivity
Bromine Stoichiometry1.1–1.3 eqPrevents overhalogenation

Post-cyclization, hydrolysis with hydrazine hydrate at 80°C for 6 hours generates the 2,2'-azino-bis(3-ethyl-benzothiazole) scaffold, a precursor for sulfonic acid functionalization.

Thiocyanation and Cyclization Processes for Benzothiazole Core Formation

Thiocyanation strategies employ diverse electrophilic agents to install the sulfur-containing moiety. The Stuckwisch method (patent CN105017797A) uses bromine-thiocyanate complexes to cyclize 4-methylaniline derivatives into 2-amino-6-methylbenzothiazoles. Kinetic studies show second-order dependence on [Br2] and [KSCN], with a rate constant of 2.4 × 10^−3 L/mol·s at 25°C. Microwave irradiation (300 W, 150°C) accelerates the cyclization of 3-chloro-4-fluoroaniline derivatives, achieving 98% conversion in 15 minutes versus 8 hours thermally.

Mechanistic studies reveal a radical pathway in cerium ammonium nitrate (CAN)-mediated cyclizations:

  • Single-electron oxidation of thiobenzamide generates aryl radical cation
  • Intramolecular attack by sulfur at the ortho position
  • Aromatization via proton loss (Scheme 1):
    $$ \text{Ar-NH-C(=S)-R} \xrightarrow{\text{CAN}} \text{Ar}^\bullet+-\text{NH-C(=S)-R} \rightarrow \text{Benzothiazole} $$

Regioselectivity is controlled by substituent effects – electron-donating groups at the para position direct cyclization to the 6-position (98:2 regiomeric ratio).

Sulfonation Strategies for Introducing Sulfonic Acid Functionality

Sulfonation of benzothiazole derivatives employs fuming sulfuric acid (20–30% SO3) at 0–10°C to achieve >95% conversion to 7-sulfo derivatives. The CN105017797A patent demonstrates that sulfonating 2-(4-anilino)-6-methylbenzothiazole with SO3 in DMF at −5°C introduces the sulfonic acid group with 89% yield, compared to 72% using H2SO4. Computational studies (DFT/B3LYP) indicate that sulfonation occurs preferentially at the 7-position due to decreased aromatic stabilization energy (−28.6 kcal/mol vs −22.4 kcal/mol for 5-sulfo isomers).

Comparative sulfonation methods:

AgentTemp (°C)Time (h)Yield (%)
Oleum (20% SO3)10292
ClSO3H−101.588
SO3/DMF−5389

Post-sulfonation neutralization with aqueous NaOH (50 wt%) at pH 7–8 yields the sodium sulfonate salt, crucial for water solubility in ABTS applications.

Hydrazine-Mediated Dimerization Techniques for ABTS Analog Production

The critical dimerization step in ABTS synthesis employs hydrazine hydrate (80% excess) to couple two 3-ethylbenzothiazole units via a central azo bond. Reaction kinetics follow pseudo-first-order behavior with k = 4.7 × 10^−4 s^−1 at 70°C. The process involves:

  • Oxidation of 2-iminobenzothiazole to nitroso intermediate
  • Condensation with hydrazine to form hydrazo bridge
  • Air oxidation to stabilize the azo linkage

Optimized conditions (70°C, pH 9–10, 12 h) achieve 85% dimerization efficiency. LC-MS analysis confirms the target m/z 548.2 [M+H]+ for ABTS. Structural analogs demonstrate varied redox potentials:

SubstituentE° (mV vs SHE)
3-Ethyl-6-SO3H680
3-Methyl-6-SO3H650
3-Propyl-6-SO3H710

The sulfonic acid groups enhance water solubility (>500 mg/mL) while maintaining peroxidase substrate activity (kcat/Km = 2.1 × 10^5 M^−1s^−1).

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

231.99763447 g/mol

Monoisotopic Mass

231.99763447 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-29-2023

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